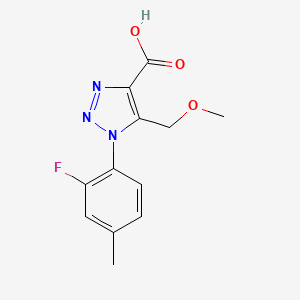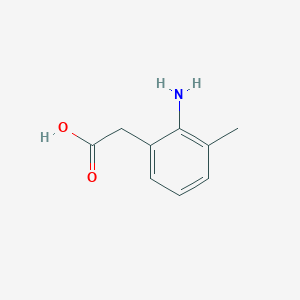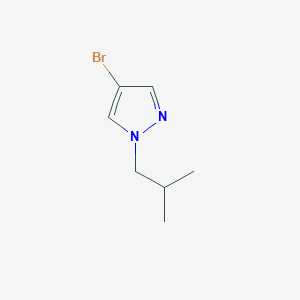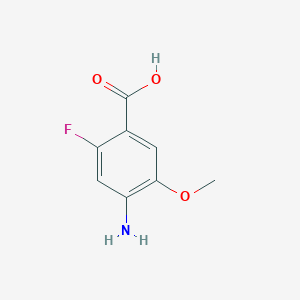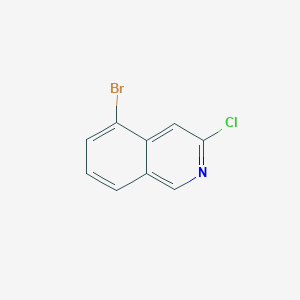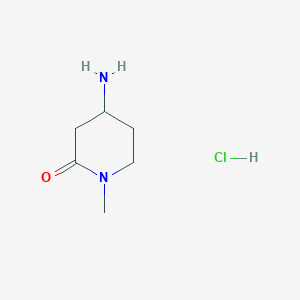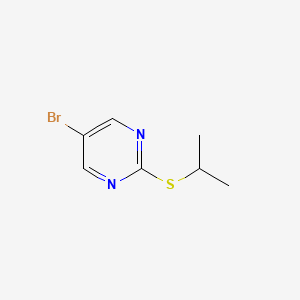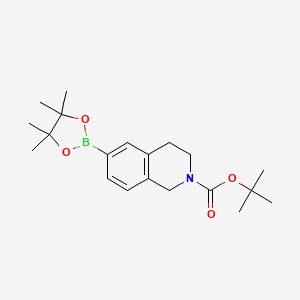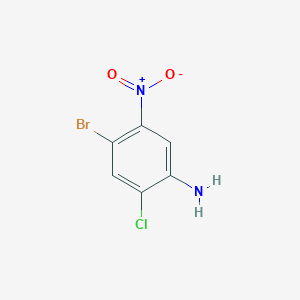
2-(Prop-2-en-1-yloxy)propan-1-amine
Descripción general
Descripción
“2-(Prop-2-en-1-yloxy)propan-1-amine” is an organic compound. It is a derivative of prop-2-en-1-amine, which is also known as allylamine . The compound has a prop-2-en-1-yloxy group attached to the nitrogen atom of the prop-2-en-1-amine .
Molecular Structure Analysis
The molecular structure of “2-(Prop-2-en-1-yloxy)propan-1-amine” can be inferred from its name. It contains a prop-2-en-1-amine (allylamine) group and a prop-2-en-1-yloxy group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Stevens Rearrangement : Research by Manukyan et al. (2018) describes the synthesis of new unsaturated amines, including the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which is related to 2-(prop-2-en-1-yloxy)propan-1-amine. This process involves monoalkylation and the Stevens 3,2-rearrangement of quaternary salts (Manukyan et al., 2018).
Multicomponent Reaction Mechanisms : Sun et al. (2010) explored the multicomponent reaction mechanisms of prop-2-en-1-amine and ethyl propiolate with alloxan using density functional theory. This study highlights the complex reaction pathways and energetic favorability in chemical synthesis (Sun et al., 2010).
Enzymatic Strategies and Pharmaceutical Synthesis
- Enantioenriched Synthesis : Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, showcasing the use of biocatalysts in creating pharmaceutical precursors, such as Levofloxacin (Mourelle-Insua et al., 2016).
Material Science and Corrosion Inhibition
- Synthesis and Corrosion Inhibition : Gao et al. (2007) investigated the synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, and their performance in inhibiting carbon steel corrosion, demonstrating applications in materials science (Gao et al., 2007).
Biomedical Applications
- Cell-Penetrating and Gene Delivery Agents : Zhang et al. (2012) synthesized polyesters with pendant amine groups for biomedical applications. These polymers, derivatized through reactions involving 2-aminoethanethiol hydrochloride, showed potential in cell penetration and gene delivery (Zhang et al., 2012).
Catalysis and Chemical Transformations
- Transfer Hydrogenation of Imines : Samec and Bäckvall (2002) studied the transfer hydrogenation of imines to amines catalyzed by ruthenium complexes, using propan-2-ol. This research contributes to the field of catalysis and organic synthesis (Samec & Bäckvall, 2002).
Propiedades
IUPAC Name |
2-prop-2-enoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-8-6(2)5-7/h3,6H,1,4-5,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIQCQJDGKHCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-en-1-yloxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
